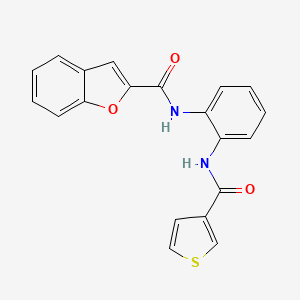

N-(2-(噻吩-3-羧酰胺基)苯基)苯并呋喃-2-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thiophene-based compounds, such as “N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide”, are a class of compounds that are ubiquitous in nature . They have shown a wide variety of applications including agrochemical and pharmaceutical fields.

Synthesis Analysis

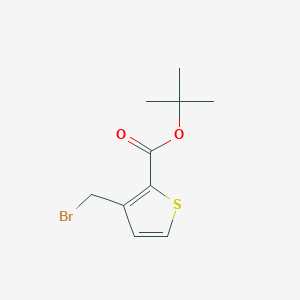

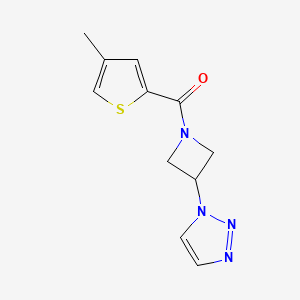

Thiophene derivatives are traditionally synthesized by aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange or palladium chemistry . These approaches require additional transformations, which results in an increased number of steps and overall lower yield in total synthesis .Molecular Structure Analysis

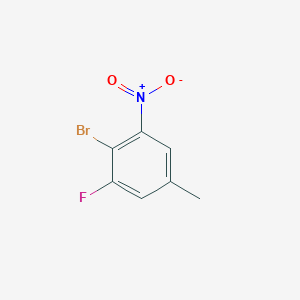

The molecular structure of thiophene-based compounds is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The novelty of this model system is the presence of a bromo functionality at position 4, which is a useful handle for halogen exchange or coupling chemistry .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, they can be synthesized by using three successive direct lithiations and a bromination reaction starting from thiophene .Physical And Chemical Properties Analysis

Thiophene-based compounds exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .科学研究应用

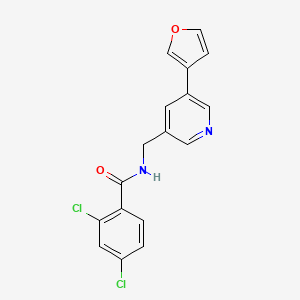

Anticancer Activity

Thiophene derivatives have been studied for their potential anticancer properties. A study published in Springer highlights the synthesis and anticancer activity of thiophene-2-carboxamide derivatives, including in silico docking studies which suggest their effectiveness against certain cancer cells .

Antibacterial Efficacy

Research has also explored the antibacterial efficacy of thiophene derivatives. An article from MDPI discusses the antibacterial properties of N thiophene-2-carboxamide analogues against various bacterial strains, indicating their potential as antibacterial agents .

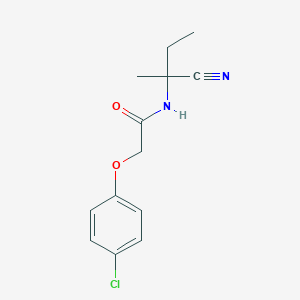

Antioxidant Properties

Thiophene derivatives have shown promising results as antioxidants. BMC Chemistry reports that certain 3-amino thiophene-2-carboxamide derivatives have increased antioxidant activity, comparable to reference antioxidants like ascorbic acid .

Synthesis and Biological Activity

The synthesis of thiophene derivatives is a growing interest among scientists due to their range of biological effects. Springer’s article on recent strategies in the synthesis of thiophene derivatives emphasizes their role in medicinal chemistry for developing compounds with diverse biological activities .

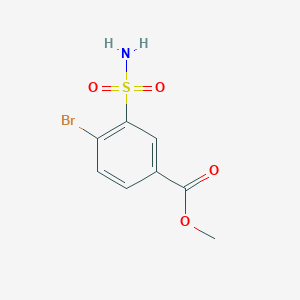

Therapeutic Importance

The therapeutic importance of synthetic thiophene is well-documented. BMC Chemistry discusses the significance of thiophene and its substituted derivatives in medicinal chemistry, highlighting their applications in creating combinatorial libraries and searching for lead molecules .

未来方向

Thiophene-based compounds have shown promising developments towards new technologies in electronics . They have also shown a wide variety of applications in the pharmaceutical field . Therefore, future research may focus on exploring these applications further and developing new synthesis methods for these compounds.

属性

IUPAC Name |

N-[2-(thiophene-3-carbonylamino)phenyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-19(14-9-10-26-12-14)21-15-6-2-3-7-16(15)22-20(24)18-11-13-5-1-4-8-17(13)25-18/h1-12H,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDXUWDFLFPGCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3NC(=O)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(thiophene-3-carboxamido)phenyl)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{3-[4-(3-chlorophenyl)piperazino]-3-oxopropyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B2978669.png)

![Benzo[d]thiazol-6-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2978672.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-2-chloro-N-methylpropanamide](/img/structure/B2978673.png)

![5-(2-methoxyphenyl)-8,8-dimethyl-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2978677.png)

![Methyl 1-((3-bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2978678.png)

![N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2978683.png)

![1-(naphthalen-1-ylmethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978689.png)